molecular formula C14H14N6OS B2659738 N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058238-55-3

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2659738
M. Wt: 314.37
InChI Key: MHEOZJYRWFIHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their diverse biological activities . They are known to exhibit antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .


Synthesis Analysis

The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Triazole compounds, including triazolopyrimidines, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrimidines include condensation reactions and cycloaddition with dipolarophiles . Hydrazonoyl halides have been widely used as reagents for these reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Heterocyclic Synthesis for Biological Activity : This compound is part of a broader group of triazolopyrimidines and related heterocycles, which have been synthesized for potential antimicrobial and antitumor applications. No substantial antitumor activity was observed in some studies (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004)(source).

  • Insecticidal Properties : Derivatives of this compound have been assessed for their insecticidal efficacy, particularly against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017)(source).

  • Amplification of Phleomycin Activity : Some derivatives of triazolopyrimidine, including compounds similar to the one , have been shown to amplify the activity of phleomycin against E. coli (Brown, Dunlap, Grigg, Danckwerts, & Nagamatsu, 1978)(source).

Chemical Synthesis and Modification

  • Chemical Synthesis for Diverse Applications : The chemical structure of these types of compounds allows for various modifications, leading to diverse potential applications in fields like material science or organic chemistry (Brown & Iwai, 1979)(source).

  • Utility in Complex Heterocyclic Synthesis : This compound can be utilized as a building block for synthesizing complex heterocyclic systems, which could have various applications, including in medicinal chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999)(source).

properties

IUPAC Name

N-benzyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-20-13-12(18-19-20)14(17-9-16-13)22-8-11(21)15-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEOZJYRWFIHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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